molecular formula C22H26N2O2 B3668573 6-ETHYL-N-(4-METHOXYPHENYL)-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE

6-ETHYL-N-(4-METHOXYPHENYL)-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE

Cat. No.: B3668573
M. Wt: 350.5 g/mol
InChI Key: LSDFFCDTFPASHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ETHYL-N-(4-METHOXYPHENYL)-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE is a synthetic organic compound with a complex structure. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ETHYL-N-(4-METHOXYPHENYL)-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of Substituents: The ethyl, methoxyphenyl, and trimethyl groups are introduced through various substitution reactions. For example, alkylation reactions can be used to introduce the ethyl and trimethyl groups, while the methoxyphenyl group can be introduced through nucleophilic aromatic substitution.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the quinoline derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the quinoline core, converting it to dihydroquinoline derivatives.

    Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic aromatic substitution can be carried out using reagents like sodium methoxide (NaOCH₃) under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-ETHYL-N-(4-METHOXYPHENYL)-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Research: It is used as a probe to study various biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 6-ETHYL-N-(4-METHOXYPHENYL)-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial drug with a similar structure.

Uniqueness

6-ETHYL-N-(4-METHOXYPHENYL)-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE is unique due to its specific substituents, which confer distinct biological activities and chemical properties. Its combination of ethyl, methoxyphenyl, and trimethyl groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

6-ethyl-N-(4-methoxyphenyl)-2,2,4-trimethylquinoline-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-6-16-7-12-20-19(13-16)15(2)14-22(3,4)24(20)21(25)23-17-8-10-18(26-5)11-9-17/h7-14H,6H2,1-5H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDFFCDTFPASHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-ETHYL-N-(4-METHOXYPHENYL)-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE
Reactant of Route 2
6-ETHYL-N-(4-METHOXYPHENYL)-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE
Reactant of Route 3
6-ETHYL-N-(4-METHOXYPHENYL)-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE
Reactant of Route 4
6-ETHYL-N-(4-METHOXYPHENYL)-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE
Reactant of Route 5
6-ETHYL-N-(4-METHOXYPHENYL)-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
6-ETHYL-N-(4-METHOXYPHENYL)-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE

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